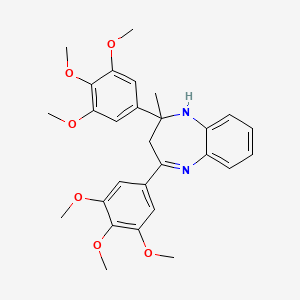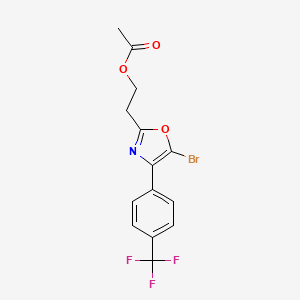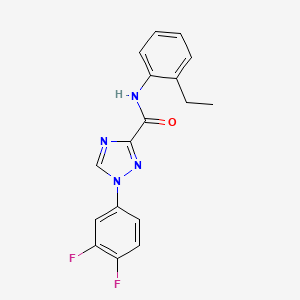![molecular formula C21H15N5O2 B13360232 5'-Amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360232.png)
5'-Amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structure imparts desirable properties such as stability and reactivity, making it useful in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5’-Amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5’-Amino-3’-methyl-1’-phenyl-1,1’,2,4’-tetrahydro-2-oxospiro(indole-3,4’-pyrano[2,3-c]pyrazole)-6’-carbonitrile stands out due to its spiro structure. This unique feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15N5O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5'-amino-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile |
InChI |
InChI=1S/C21H15N5O2/c1-12-17-19(26(25-12)13-7-3-2-4-8-13)28-16(11-22)18(23)21(17)14-9-5-6-10-15(14)24-20(21)27/h2-10H,23H2,1H3,(H,24,27) |
InChI Key |
GVYCXRICPOJPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4NC3=O)C(=C(O2)C#N)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13360170.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360171.png)

![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360178.png)
![3-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B13360180.png)
![3-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13360190.png)


![tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B13360213.png)
![6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360222.png)

![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13360228.png)


